molecular formula C11H9Cl2NO3 B13708584 4,5-Dichloro-6-methoxy-1-methylindole-2-carboxylic Acid

4,5-Dichloro-6-methoxy-1-methylindole-2-carboxylic Acid

Cat. No.: B13708584
M. Wt: 274.10 g/mol
InChI Key: FGSYITZVUGTUGA-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-methoxy-1-methylindole-2-carboxylic Acid is a synthetic indole derivative Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-6-methoxy-1-methylindole-2-carboxylic Acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol under reflux is a common choice .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale production. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of greener synthesis methods to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-6-methoxy-1-methylindole-2-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

4,5-Dichloro-6-methoxy-1-methylindole-2-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-6-methoxy-1-methylindole-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-methylindole: Another indole derivative with similar structural features.

    4,6-Dichloro-1-methylindole: Shares the dichloro substitution pattern but lacks the methoxy group.

    6-Methoxy-1-methylindole-2-carboxylic Acid: Similar but without the dichloro substitution.

Uniqueness

4,5-Dichloro-6-methoxy-1-methylindole-2-carboxylic Acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various biological applications .

Properties

Molecular Formula

C11H9Cl2NO3

Molecular Weight

274.10 g/mol

IUPAC Name

4,5-dichloro-6-methoxy-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C11H9Cl2NO3/c1-14-6-4-8(17-2)10(13)9(12)5(6)3-7(14)11(15)16/h3-4H,1-2H3,(H,15,16)

InChI Key

FGSYITZVUGTUGA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C(=C2C=C1C(=O)O)Cl)Cl)OC

Origin of Product

United States

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